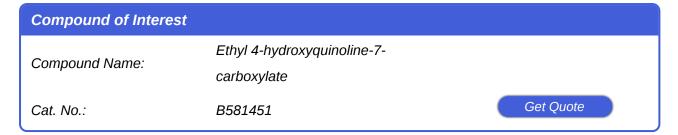


A Technical Guide to Ethyl 4-hydroxyquinoline-7-carboxylate for Research Professionals

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An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Ethyl 4-hydroxyquinoline-7-carboxylate is a quinoline derivative of interest in medicinal chemistry and drug discovery. As a member of the 4-hydroxyquinoline class of compounds, it holds potential for investigation as an anticancer and antimicrobial agent. This technical guide provides a comprehensive overview of its commercial availability, key technical data, and relevant experimental protocols for researchers in the field.

Commercial Availability and Physicochemical Data

Ethyl 4-hydroxyquinoline-7-carboxylate (CAS No. 1261629-96-2) is available from several commercial suppliers catering to the research and development market. The compound is typically supplied as a solid with purity levels suitable for laboratory investigation.



Supplier	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity Specificatio n	Storage Conditions
Amadis Chemical	1261629-96- 2	C12H11NO3	217.22	≥97%	Store in a tightly closed container
Benchchem	1261629-96- 2	C12H11NO3	217.224	For research use only	Not specified
AKSci	1261629-96- 2	C12H11NO3	217.22	≥95%	Store long- term in a cool, dry place
BLD Pharm	1261629-96- 2	C12H11NO3	217.22	Not specified	Sealed in dry, 2-8°C

Synthetic Methodology: The Gould-Jacobs Reaction

The synthesis of the 4-hydroxyquinoline core of **Ethyl 4-hydroxyquinoline-7-carboxylate** can be achieved through established organic chemistry reactions, with the Gould-Jacobs reaction being a prominent method.[1][2][3] This reaction involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization to form the quinoline ring system.[1][2]

Illustrative Workflow for Gould-Jacobs Reaction



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Caption: A generalized workflow of the Gould-Jacobs reaction for the synthesis of 4-hydroxyquinolines.

Potential Research Applications and Biological Activity

The broader class of quinoline derivatives has been extensively studied for various pharmacological activities. While specific research on **Ethyl 4-hydroxyquinoline-7-carboxylate** is limited, its structural features suggest potential applications in the following areas:

- Anticancer Activity: Quinoline derivatives have been investigated as inhibitors of key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and VEGFR-2 pathways.[4][5]
- Antimicrobial Activity: The 4-hydroxyquinoline scaffold is a known pharmacophore in several antibacterial agents.[6]
- Inhibition of Cellular Respiration: Studies on 7-substituted 4-hydroxyquinoline-3-carboxylic acids, a class to which **Ethyl 4-hydroxyquinoline-7-carboxylate** belongs, have shown them to be inhibitors of cellular respiration.[7][8]

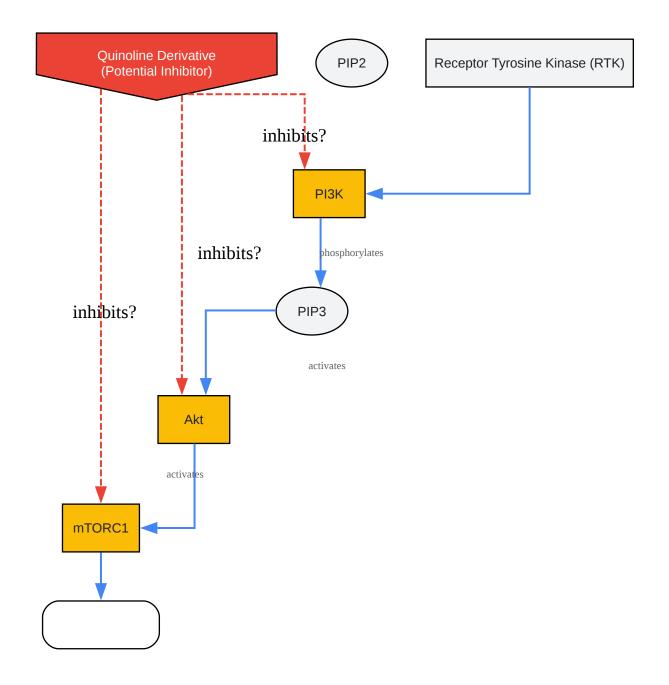
Key Signaling Pathways for Investigation

Based on the known activities of related quinoline compounds, two key signaling pathways are of particular interest for researchers investigating the mechanism of action of **Ethyl 4-hydroxyquinoline-7-carboxylate**.

PI3K/Akt/mTOR Signaling Pathway

This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.





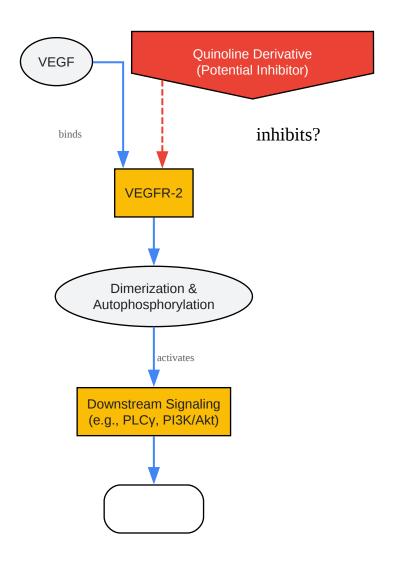
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Caption: The PI3K/Akt/mTOR signaling cascade and potential points of inhibition by quinoline derivatives.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.





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Caption: The VEGFR-2 signaling pathway, a target for anti-angiogenic therapies.

Experimental Protocols

While specific protocols for **Ethyl 4-hydroxyquinoline-7-carboxylate** are not readily available in the public domain, the following are standard methodologies used for evaluating the biological activities of quinoline derivatives. These can be adapted for the compound of interest.

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9]



- Cell Culture: Plate cancer cell lines (e.g., MCF-7, A549) in 96-well plates at a suitable density and incubate for 24 hours.
- Compound Treatment: Treat the cells with various concentrations of Ethyl 4hydroxyquinoline-7-carboxylate (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm)
 using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

VEGFR-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2.[10] [11]

- Assay Setup: In a 96-well plate, add a buffer solution containing ATP and a specific substrate for VEGFR-2.
- Compound Addition: Add varying concentrations of Ethyl 4-hydroxyquinoline-7carboxylate or a known VEGFR-2 inhibitor (e.g., Sorafenib) as a positive control.
- Enzyme Addition: Initiate the reaction by adding recombinant human VEGFR-2 enzyme.
- Incubation: Incubate the plate at a controlled temperature to allow the kinase reaction to proceed.
- Detection: Stop the reaction and add a detection reagent that measures the amount of phosphorylated substrate, often through luminescence or fluorescence.



 Data Analysis: Determine the percentage of VEGFR-2 inhibition for each compound concentration and calculate the IC50 value.

Western Blot Analysis for PI3K/Akt Pathway Modulation

This technique is used to detect changes in the expression and phosphorylation status of key proteins in a signaling pathway.[4][12][13][14]

- Cell Lysis: Treat cells with Ethyl 4-hydroxyquinoline-7-carboxylate for a defined period, then lyse the cells to extract total proteins.
- Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
- SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
- Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for total and phosphorylated forms of PI3K, Akt, and mTOR.
- Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of the target proteins.

Conclusion

Ethyl 4-hydroxyquinoline-7-carboxylate presents an intriguing scaffold for further investigation in drug discovery, particularly in the areas of oncology and infectious diseases. This guide provides a foundational resource for researchers, summarizing its commercial availability, potential synthetic routes, and relevant experimental protocols to facilitate its



exploration as a novel therapeutic agent. The provided methodologies for assessing cytotoxicity and target engagement of related pathways offer a robust starting point for elucidating the biological activity of this compound.

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